6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 524691-78-9
VCID: VC4303199
InChI: InChI=1S/C27H30N4O4S2/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N
Molecular Formula: C27H30N4O4S2
Molecular Weight: 538.68

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS No.: 524691-78-9

Cat. No.: VC4303199

Molecular Formula: C27H30N4O4S2

Molecular Weight: 538.68

* For research use only. Not for human or veterinary use.

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide - 524691-78-9

Specification

CAS No. 524691-78-9
Molecular Formula C27H30N4O4S2
Molecular Weight 538.68
IUPAC Name 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C27H30N4O4S2/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33)
Standard InChI Key QMEBQBJTRYSGSH-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N

Introduction

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound is classified as a heterocyclic compound, featuring a thieno[2,3-c]pyridine framework that incorporates both sulfur and nitrogen atoms. It is a derivative of sulfonamides, known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis and Preparation

The synthesis of 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step reactions. These steps include the formation of the thienopyridine core, the introduction of the benzyl group, and the attachment of the piperidine sulfonyl group. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Synthetic Steps

  • Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Benzyl Group: Often involves benzylation reactions using benzyl halides in the presence of a base.

  • Attachment of the Piperidine Sulfonyl Group: Accomplished through sulfonylation reactions using piperidine sulfonyl chlorides and appropriate coupling agents.

Mechanism of Action and Potential Applications

The mechanism of action for this compound is not fully elucidated but may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for neurological studies. The compound is studied for its potential therapeutic applications, particularly in the treatment of diseases such as neurological disorders.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic agent for neurological disorders
Biological ResearchTool compound for studying biological pathways and molecular targets
PharmacologyInvestigated for pharmacokinetic and pharmacodynamic properties

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